molecular formula C12H11NO B084497 1-(2-Methylquinolin-3-yl)ethanone CAS No. 14208-35-6

1-(2-Methylquinolin-3-yl)ethanone

Cat. No.: B084497
CAS No.: 14208-35-6
M. Wt: 185.22 g/mol
InChI Key: OKDWGFQXJYJNIJ-UHFFFAOYSA-N
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Description

1-(2-Methylquinolin-3-yl)ethanone is a versatile quinoline derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its molecular architecture, featuring a reactive acetyl group on the quinoline scaffold, makes it a valuable precursor for constructing diverse heterocyclic libraries with potential biological activity . Quinoline-based compounds are extensively investigated for their wide range of pharmacological properties. Specifically, 3-acetylquinoline derivatives are recognized for their role in the development of novel anticancer agents . Research indicates that such compounds can function through various mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis . Furthermore, the quinoline core is a privileged structure in drug discovery, found in compounds that interact with targets like topoisomerase enzymes, which are critical for DNA replication and cell division . Beyond oncology, the quinoline scaffold is a significant building block in the search for new antiviral therapies, highlighting the broad utility of this chemical class in biomedical research . In synthetic chemistry, this ketone is a starting point for complex transformations. For instance, it can undergo oxidative coupling reactions with reagents like ethanol under modified Darzens conditions to yield advanced synthetic intermediates such as anti-α,β-epoxy ketones . Its reactivity allows researchers to functionalize the quinoline ring system, facilitating the exploration of structure-activity relationships (SAR) and the development of new chemical entities for various research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylquinolin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8-11(9(2)14)7-10-5-3-4-6-12(10)13-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDWGFQXJYJNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406062
Record name 3-Acetyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-35-6
Record name 3-Acetyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Advancements for 1 2 Methylquinolin 3 Yl Ethanone and Its Derivatives

Classical and Named Reactions in Quinoline (B57606) Synthesis Applicable to 1-(2-Methylquinolin-3-yl)ethanone Scaffolds

Several venerable named reactions remain highly relevant for the construction of the quinoline core. These methods, developed in the late 19th and early 20th centuries, offer robust pathways to a diverse array of quinoline derivatives. iipseries.orgjptcp.com

Friedländer Synthesis and Mechanistic Considerations

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline derivatives. It involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgyoutube.com

To synthesize a scaffold related to this compound, one could envision reacting 2-aminobenzaldehyde with acetylacetone (B45752). The reaction proceeds through a condensation followed by a cyclization and dehydration sequence to yield the quinoline ring.

Mechanism: There are two primary mechanistic pathways proposed for the Friedländer synthesis. wikipedia.orgcdnsciencepub.com

Aldol-type condensation first: The initial step is an aldol-type condensation between the 2-aminoaryl carbonyl compound and the enolate of the dicarbonyl compound. This is followed by cyclization and dehydration. wikipedia.orgcdnsciencepub.comcdnsciencepub.com

Schiff base formation first: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group and one of the carbonyl groups, followed by an intramolecular aldol (B89426) condensation and subsequent dehydration. wikipedia.org

Experimental evidence suggests that under typical basic or acidic conditions, the slow step is the initial intermolecular aldol condensation. The subsequent cyclization and dehydration steps are rapid. cdnsciencepub.com Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to promote the reaction. wikipedia.org

Reactant 1Reactant 2Key ConditionsProduct Type
o-aminoaryl aldehyde or ketoneKetone with α-methylene groupAcid or base catalysisSubstituted quinoline

Pfitzinger Reaction Protocols for Quinoline Ring Formation

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids and their derivatives. wikipedia.org This method involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base, typically potassium hydroxide (B78521), hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form the quinoline ring. wikipedia.org

For the synthesis of a precursor to this compound, one could potentially use a modified Pfitzinger approach. The classic Pfitzinger reaction yields a carboxylic acid at the 4-position, which would require subsequent modification.

Mechanism: The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. wikipedia.orgresearchgate.net This is followed by condensation of the aniline (B41778) with a carbonyl compound to form an imine, which then tautomerizes to an enamine. The enamine subsequently cyclizes and dehydrates to afford the final quinoline product. wikipedia.org The Pfitzinger reaction is also known as the Pfitzinger-Borsche reaction. iipseries.org

Reactant 1Reactant 2Key ConditionsProduct Type
IsatinCarbonyl compoundBase (e.g., KOH)Quinoline-4-carboxylic acid

Skraup/Doebner-von Miller Reaction and Related Condensations

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgslideshare.net The reaction is known to be vigorous. wikipedia.org The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. iipseries.orgwikipedia.org This reaction is also referred to as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.org

To obtain a 2-methylquinoline (B7769805) derivative, the Doebner-von Miller reaction is more directly applicable. For instance, the reaction of aniline with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) in the presence of an acid catalyst can yield 2-methylquinoline. wikipedia.org

Mechanism: The mechanism of the Skraup and Doebner-von Miller reactions has been a subject of debate. wikipedia.orgacs.org In the Skraup synthesis, glycerol is first dehydrated by sulfuric acid to form acrolein. iipseries.orgnumberanalytics.com Aniline then undergoes a conjugate addition to the α,β-unsaturated carbonyl compound. numberanalytics.com This is followed by cyclization and oxidation to form the quinoline ring. iipseries.orgnumberanalytics.com A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies. wikipedia.orgnih.gov

ReactionReactantsKey ConditionsProduct Type
SkraupAniline, Glycerol, Oxidizing AgentSulfuric AcidQuinoline
Doebner-von MillerAniline, α,β-Unsaturated CarbonylAcid CatalystSubstituted Quinoline

Povarov Reaction and Multicomponent Cycloaddition Strategies

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgacs.org It is often carried out as a three-component reaction, combining an aniline, an aldehyde, and an alkene in a single pot. wikipedia.org

This reaction offers a versatile approach to substituted quinolines. For instance, the reaction of aniline, an appropriate aldehyde, and an enol ether could be tailored to produce a precursor to the target molecule. Recent developments have expanded the scope of the Povarov reaction, for example, by using methyl ketones as a three-carbon synthon in an iodine-mediated formal [3+2+1] cycloaddition. organic-chemistry.org

Mechanism: The Povarov reaction typically proceeds in a stepwise manner. wikipedia.orgnumberanalytics.com It begins with the formation of an imine from the aniline and aldehyde. wikipedia.org A Lewis acid or protic acid then activates the imine for electrophilic attack by the alkene. wikipedia.orgacs.org The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to close the ring, followed by elimination steps to form the quinoline. wikipedia.org DFT studies have provided further insight into the stepwise nature of the reaction, highlighting the formation of a zwitterionic intermediate. researchgate.netrsc.org

Gould–Jacobs and Combes/Conrad–Limpach Quinoline Syntheses

The Gould-Jacobs reaction is a method for preparing 4-hydroxyquinolines from an aniline and an ethoxymethylenemalonic ester derivative. wikipedia.orgmdpi.com The reaction involves condensation followed by a thermal cyclization. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline (B1666331). wikipedia.org Microwave irradiation has been shown to improve yields and shorten reaction times in some cases. jasco.roresearchgate.net

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. wikiwand.comwikipedia.org This method is distinct in its use of a β-diketone substrate. wikipedia.org

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org Depending on the reaction conditions (kinetic vs. thermodynamic control), either 4-quinolones or 2-quinolones can be obtained. quimicaorganica.org The cyclization step often requires high temperatures and can be facilitated by high-boiling solvents. mdpi.comnih.gov

Mechanisms:

Gould-Jacobs: The reaction starts with a nucleophilic attack of the aniline on the malonic ester derivative, followed by elimination. A high-temperature 6-electron cyclization then forms the quinoline ring. wikipedia.org

Combes: The mechanism involves the initial formation of a Schiff base from the aniline and the β-diketone. wikiwand.comwikipedia.org This is followed by an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, and subsequent dehydration to yield the quinoline. wikiwand.comwikipedia.org

Conrad-Limpach: This reaction also proceeds through a Schiff base intermediate. wikipedia.org An electrocyclic ring-closing reaction at high temperature is the key step, followed by elimination of an alcohol and tautomerization to give the 4-hydroxyquinoline product. wikipedia.org

Modern Synthetic Approaches and Innovations

While classical methods provide a strong foundation, modern organic synthesis continues to seek more efficient, versatile, and environmentally benign routes to quinoline derivatives. These innovative approaches often focus on novel catalytic systems, expanded substrate scopes, and milder reaction conditions.

Recent advancements in the Povarov reaction, for example, include the use of photocatalysis under oxidant-free conditions to synthesize quinolines from N-alkyl anilines. acs.org Another novel approach involves an iodine-mediated Povarov-type reaction where arylacetylenes serve as both the diene precursor and the dienophile for the synthesis of 2,4-disubstituted quinolines. nih.gov Furthermore, gold-catalyzed Povarov reactions have been developed, where the catalyst plays a dual role in both an initial hydroalkoxylation and the subsequent cycloaddition. researchgate.net

These modern strategies highlight the ongoing efforts to refine and expand the synthetic toolkit for accessing complex quinoline structures like this compound and its derivatives, often with improved efficiency and functional group tolerance.

Multicomponent Reaction (MCR) Strategies for Diversified Quinoline Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the quinoline core in a single synthetic operation. Several classic and modern MCRs have been adapted for the synthesis of quinoline derivatives.

The Friedländer synthesis is a cornerstone reaction for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgjk-sci.com This reaction can be catalyzed by both acids and bases. wikipedia.org Variations of this method have been developed to improve efficiency and expand substrate scope. jk-sci.comrsc.orgnih.gov

Another significant MCR is the Combes quinoline synthesis , which utilizes the reaction of anilines with β-diketones under acidic conditions to produce 2,4-disubstituted quinolines. wikipedia.orgiipseries.orgquimicaorganica.org The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization. wikipedia.org

The Doebner-von Miller reaction is a modification of the Skraup synthesis and involves the reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comslideshare.net This method is catalyzed by Brønsted or Lewis acids and typically yields 2- and/or 4-substituted quinolines. wikipedia.org A related method, the Doebner reaction , employs anilines, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. iipseries.orgnih.gov

The Povarov reaction represents a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene or alkyne to afford tetrahydroquinolines, which can be subsequently oxidized to quinolines. wikipedia.orgacs.org Iodine-mediated Povarov-type reactions have been developed for the direct synthesis of substituted quinolines. organic-chemistry.orgnih.govacs.org

Table 1: Overview of Selected Multicomponent Reactions for Quinoline Synthesis

Reaction Name Reactants Key Features
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + α-Methylene ketone/aldehyde Acid or base-catalyzed; versatile for various substitution patterns. wikipedia.orgjk-sci.com
Combes Synthesis Aniline + β-Diketone Acid-catalyzed cyclization of a Schiff base intermediate; yields 2,4-disubstituted quinolines. wikipedia.orgiipseries.org
Doebner-von Miller Reaction Aniline + α,β-Unsaturated carbonyl compound Lewis or Brønsted acid-catalyzed; produces 2- and/or 4-substituted quinolines. wikipedia.orgsynarchive.com
Povarov Reaction Aniline + Aldehyde + Alkene/Alkyne Formal [4+2] cycloaddition; often requires a subsequent oxidation step. wikipedia.orgacs.org

Oxidative Annulation and C–H Bond Functionalization Methodologies

Modern synthetic chemistry has increasingly focused on the direct functionalization of C–H bonds and oxidative annulation strategies to construct heterocyclic systems, offering a more atom- and step-economical alternative to traditional methods. These approaches are highly valuable for the synthesis of quinoline derivatives. mdpi.com

Oxidative annulation reactions can involve the coupling of anilines with various partners, such as alkynes or ketones, often mediated by a metal catalyst and an oxidant. rsc.orgnih.gov These reactions proceed through a cascade of events, including C–H activation, bond formation, and cyclization, to build the quinoline ring system. The direct functionalization of pre-existing quinoline scaffolds through C–H activation is another powerful tool for introducing diverse substituents. mdpi.com This can be achieved using various transition metal catalysts that selectively activate specific C–H bonds on the quinoline ring, allowing for the introduction of aryl, alkyl, or other functional groups. nih.govmdpi.com

Photo-induced Cyclization and Dehydration Coupling Techniques

Photochemical methods have emerged as a green and efficient tool in organic synthesis. Photo-induced cyclization reactions can be employed for the synthesis of quinolines, often proceeding through the trans-cis isomerization of a precursor, followed by an intramolecular cyclization. For instance, (E)-2-aminostyryl ketones can undergo a tandem photoisomerization–cyclization sequence upon exposure to light to yield quinolines.

Visible-light-induced radical cyclization of N-arylacrylamides has also been reported for the synthesis of quinoline-2,4-diones. Furthermore, photocatalytic systems have been developed for the synthesis of quinolines via a Povarov reaction followed by an oxidant-free dehydrogenation. acs.org These methods offer mild reaction conditions and unique reactivity patterns compared to traditional thermal methods.

Catalytic Systems in the Synthesis of this compound Analogs

The development of efficient catalytic systems is paramount in modern organic synthesis. Transition metals, in particular, have been extensively used to catalyze the formation of quinoline rings, offering high yields and selectivity under mild conditions.

Transition Metal Catalysis

Iron-Catalyzed Protocols (e.g., FeCl₃·6H₂O)

Iron catalysts have gained significant attention due to their low cost, low toxicity, and environmental friendliness. researchgate.net Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has proven to be a highly effective and readily available catalyst for the synthesis of quinoline derivatives. researchgate.nettandfonline.com

One notable application is the one-pot synthesis of this compound derivatives through the condensation of substituted 2-aminoacetophenones and active methylene (B1212753) compounds. researchgate.net This protocol is often carried out in water, highlighting its green credentials. tandfonline.com Studies have shown that FeCl₃·6H₂O can afford excellent yields in short reaction times compared to other catalysts. tandfonline.com For instance, the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone (B1224429) from 2-aminoacetophenone (B1585202) and acetylacetone in the presence of 10 mol% FeCl₃·6H₂O in water at room temperature can achieve a high yield. tandfonline.com Iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols also provides a facile route to substituted dihydroquinolines and quinolines. organic-chemistry.orgnih.gov

Table 2: FeCl₃·6H₂O-Catalyzed Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone

Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
FeCl₃·6H₂O (10) Water Room Temp. 0.5 97 tandfonline.com
No catalyst No solvent Room Temp. 28 0 tandfonline.com
MgO Ethanol (B145695) Reflux - Lower Yield tandfonline.com
p-TSA Toluene Reflux - Lower Yield tandfonline.com
Copper-Mediated Cyclizations and Oxidative Coupling

Copper catalysts are versatile and have been widely employed in the synthesis of N-heterocycles, including quinolines. Copper-mediated reactions often involve cyclization and oxidative coupling pathways. rsc.org For example, copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters provides a direct route to quinoline derivatives.

Copper-catalyzed dual cyclization reactions have been developed for the synthesis of more complex fused quinoline systems. nih.gov Furthermore, visible-light-induced copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylenes offers a mild and efficient method for preparing multisubstituted quinolines using dioxygen as a green oxidant. rsc.org These methods benefit from the relatively low cost and toxicity of copper compared to other transition metals like palladium or rhodium.

Silver-Promoted Cascade Reactions

While dedicated silver-catalyzed cascades for the direct synthesis of this compound are not extensively documented, silver compounds play a crucial role as co-catalysts or promoters in related quinoline syntheses. For instance, in tandem processes for synthesizing quinolin-2(1H)-ones, silver oxide (Ag₂O) has been employed as a re-oxidant. In a palladium-catalyzed intramolecular amidation, the use of a large excess of Ag₂O was found to inhibit undesirable side reactions, such as N–O bond cleavage, thereby directing the reaction to produce the desired quinolin-2(1H)-one in high yields of up to 81%. nih.gov This highlights the utility of silver in controlling reaction pathways and improving the efficiency of complex, multi-step transformations that build the quinoline core. nih.gov The broader application of silver-based catalysts for quinoline synthesis is recognized as a significant synthetic approach. researchgate.net

Palladium and Cobalt Catalysis in Quinoline Formation

Palladium catalysis is a powerful tool for constructing the quinoline ring system. One notable method is the Heck coupling reaction, where 2-iodoaniline (B362364) derivatives are reacted with α,β-unsaturated carbonyl compounds. Using a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand and a base like sodium acetate (NaOAc), 3-substituted quinolin-2(1H)-ones can be synthesized in moderate to good yields (67–76%). nih.gov Another sophisticated approach involves a tandem palladium(0)-catalyzed amidation/aldol condensation of aryl halides with acetamides to generate substituted quinolin-2(1H)-ones. nih.gov

Cobalt catalysis, while prominent in other areas of organic synthesis, is less commonly reported for the direct formation of the quinoline ring itself. However, cobalt complexes featuring quinoline-based ligands are well-established and highly active catalysts in other transformations. For example, a series of bis(imino)-6,7-dihydro-5H-quinoline-cobalt(II) complexes, when activated with methylaluminoxane (B55162) (MAO), have proven to be exceptionally active catalysts for ethylene (B1197577) polymerization, achieving activities as high as 1.62 × 10⁷ g of polyethylene (B3416737) per mole of cobalt per hour. nih.gov This demonstrates the strong synergy between cobalt and the quinoline scaffold, suggesting potential for future developments in cobalt-catalyzed quinoline synthesis.

Catalyst SystemReactantsProduct TypeYieldReference
Pd(OAc)₂, PPh₃, NaOAc2-Iodoaniline, α,β-Unsaturated Carbonyls3-Substituted Quinolin-2(1H)-ones67–76% nih.gov
[Quinoline-CoCl₂], MAOEthylenePolyethylene>10⁷ g/(mol·h) nih.gov

Organocatalysis and Metal-Free Synthetic Pathways

In response to the need for more sustainable and non-toxic synthetic methods, organocatalysis and metal-free reactions have become a major focus in quinoline synthesis. nih.govnih.gov These methods avoid the use of potentially toxic and expensive transition metals. nih.gov

A highly efficient, green chemistry approach for the synthesis of this compound involves the reaction of o-aminobenzaldehyde and acetylacetone using the amino acid L-proline as an organocatalyst. This reaction proceeds at 90°C for just 30 minutes and achieves an outstanding yield of 98%. researchgate.net Other organocatalysts, such as p-toluenesulfonic acid, have also been successfully employed in one-pot, three-component syntheses of other complex heterocyclic systems. researchgate.net Furthermore, iodine has been used to catalyze the functionalization of C(sp³)–H bonds in a tandem cyclization to produce functionalized quinolines, offering a mild, metal-free alternative. nih.gov The Pfitzinger reaction, a classic method involving the condensation of isatin with carbonyl compounds, represents another metal-free route to quinoline-4-carboxylic acids. frontiersin.org

Catalyst/PromoterReactantsProductConditionsYieldReference
L-prolineo-Aminobenzaldehyde, AcetylacetoneThis compound90°C, 0.5h98% researchgate.net
Iodine (I₂)2-Methylquinolines, 2-StyrylanilinesFunctionalized Quinolines120°CModerate to Good nih.gov

Nanocatalysis and Heterogeneous Catalytic Systems

Nanocatalysis offers significant advantages for quinoline synthesis, including high efficiency, catalyst recyclability, and often milder reaction conditions. nih.govmdpi.com These systems bridge homogeneous and heterogeneous catalysis, providing large surface areas for reaction. acs.org

Various nanocatalysts have been developed for the Friedländer annulation, a key reaction for producing quinolines from 2-aminoaryl ketones and α-methylene ketones. nih.gov For instance, a Brønsted acidic ionic liquid supported on magnetite (Fe₃O₄) nanoparticles (Fe₃O₄-IL-HSO₄) has been used to catalyze the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds. This method works efficiently under solvent-free conditions at 90°C, producing polysubstituted quinolines in 85–96% yield within 15-60 minutes. acs.org Another example is the use of dodecylbenzenesulfonic acid supported on magnetite nanoparticles, which effectively catalyzes the one-pot synthesis of substituted quinolines in ethanol. acs.org These heterogeneous catalysts can often be recovered and reused multiple times with minimal loss of activity, enhancing their sustainability. nih.govacs.org

NanocatalystReaction TypeConditionsYieldKey AdvantageReference
Fe₃O₄-IL-HSO₄Friedländer Reaction90°C, Solvent-free85–96%Fast reaction, High yield acs.org
DDBSA@MNPOne-pot condensation80°C, EthanolGoodRecyclable catalyst acs.org

Enzyme-Mediated and Biocatalytic Approaches

Biocatalysis is an emerging frontier in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. While specific enzymatic routes to this compound are not yet established, related biocatalytic syntheses of the quinoline core have been reported.

α-Amylase has been shown to catalyze the one-pot domino reaction of 2-aminobenzaldehydes with α,β-unsaturated carbonyls to yield substituted quinolines. researchgate.net This enzyme-catalyzed cascade involves aza-Michael addition, aldol condensation, and aromatization steps, affording yields between 56% and 86%. researchgate.netresearchgate.net Other enzymes, such as lipases and monoamine oxidase (MAO-N), have also been explored. Lipases have been used for condensation reactions leading to quinoline derivatives, while MAO-N has been effective in the aromatization of 1,2,3,4-tetrahydroquinolines to form the corresponding quinolines. researchgate.netresearchgate.netnorthumbria.ac.uk The development of photoenzymatic systems, for example using a nitroreductase in synergy with a photocatalyst, also presents a novel strategy for synthesizing N-heterocycles from simple nitro compounds. researchgate.net These examples underscore the potential of biocatalysis for the future development of environmentally benign syntheses of quinoline derivatives.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes for quinolines. Key strategies include the use of water as a solvent and the development of solvent-free reaction conditions.

Solvent-Free and Water-Mediated Reactions

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An efficient and environmentally friendly protocol for synthesizing derivatives of this compound has been developed using ferric chloride hexahydrate (FeCl₃·6H₂O) as an inexpensive and non-toxic catalyst in water. researchgate.net This method involves the condensation of 2-aminoarylketones and active methylene compounds. researchgate.net Similarly, organocatalysts like squaric acid have been used for the synthesis of other nitrogen heterocycles in water at 80°C. researchgate.net

Solvent-free reactions offer further environmental benefits by eliminating the need for solvent use and disposal. As mentioned in the nanocatalysis section, Fe₃O₄-based nanocatalysts have been used for the high-yield synthesis of quinolines under solvent-free conditions. acs.org Another approach involves using microwave heating in conjunction with a reusable acidic ionic liquid as a replacement for concentrated sulfuric acid in the classic Skraup synthesis, significantly improving the reaction's environmental profile. frontiersin.org

MethodCatalyst/MediumKey FeatureProductReference
Water-mediatedFeCl₃·6H₂O in WaterEnvironmentally benign solvent and catalystThis compound derivatives researchgate.net
Solvent-freeFe₃O₄-IL-HSO₄No organic solvent requiredPolysubstituted Quinolines acs.org
Microwave-assistedAcidic Ionic LiquidReplaces harsh acid, energy efficientQuinolines frontiersin.org

Ultrasound-Assisted Synthesis Enhancements

The application of ultrasound irradiation in the synthesis of quinoline derivatives, including structures analogous to this compound, represents a significant advancement in process efficiency and green chemistry. Sonochemistry, the use of high-frequency sound waves to initiate or accelerate chemical reactions, offers several distinct advantages over traditional thermal methods. These enhancements primarily stem from the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This process generates localized hot spots with transient high temperatures and pressures, leading to a dramatic increase in reaction rates and, often, higher product yields.

Research into the synthesis of various quinoline derivatives demonstrates that ultrasound assistance can drastically reduce reaction times. For instance, in the synthesis of chalcones derived from 2-chloroquinoline (B121035), an ultrasound-assisted approach yielded products in 30-45 minutes, a significant reduction from the 75-90 minutes required by conventional heating methods. sciensage.infosciensage.info This acceleration allows for higher throughput and more efficient use of laboratory resources.

Beyond speed, ultrasound-assisted synthesis frequently leads to improved product yields. The same study on 2-chloroquinoline derivatives reported yields of 63-83% under ultrasonic conditions, compared to 46-57% with conventional heating. sciensage.infosciensage.info Similarly, the ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, starting from derivatives of 2-methyl-3-acetylquinoline, proceeded with high yields of 76-93%. researchgate.net This enhancement is attributed to the increased mass transfer and surface area activation provided by acoustic cavitation.

Furthermore, sonochemical methods often allow for milder reaction conditions and the use of environmentally benign solvents like water, aligning with the principles of green chemistry. researchgate.net A one-pot, three-component synthesis of 2-substituted quinolines has been successfully performed under ultrasound irradiation in water, utilizing a SnCl₂·2H₂O precatalyst. researchgate.netorganic-chemistry.org This approach not only simplifies the reaction setup but also minimizes the generation of hazardous waste. The ability to conduct reactions at or near room temperature reduces energy consumption and can prevent the degradation of thermally sensitive reagents and products.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Quinoline Derivatives

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, with the Friedländer annulation for quinoline synthesis being a prime example. nih.govcam.ac.ukresearchgate.net This reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (such as a β-dicarbonyl compound), is a fundamental method for constructing the quinoline core of this compound. Microwave irradiation significantly enhances this process by enabling rapid, uniform heating of the reaction mixture, leading to dramatically shorter reaction times and often cleaner reactions with higher yields compared to conventional oil-bath heating. nih.govcam.ac.uk

Protocols for microwave-assisted Friedländer synthesis often highlight operational simplicity and efficiency. A notable protocol involves using neat acetic acid as both the solvent and catalyst. nih.gov In a typical procedure, the 2-aminoaryl ketone and the active methylene compound are heated in acetic acid within a sealed microwave reactor tube. Irradiation at temperatures around 160 °C can bring the reaction to completion in as little as 5 to 10 minutes, affording the quinoline product in excellent yield. nih.govcam.ac.uk This method avoids the need for strong acids or high temperatures over prolonged periods, which are often required in traditional syntheses. nih.gov

Another efficient approach utilizes a catalytic amount of an ionic liquid, such as [Bmim]HSO₄, under solvent-free conditions. benthamdirect.com The reactants are mixed with the catalyst and irradiated in a microwave oven, leading to high yields of diverse quinoline derivatives. This solvent-free protocol is environmentally advantageous, reducing waste and simplifying product work-up. Similarly, employing a catalytic amount of hydrochloric acid under neat (solvent-free) conditions with microwave irradiation at 400W has been shown to produce substituted quinolines in as little as 1.5 minutes with yields around 64%. researchgate.net

These protocols demonstrate the versatility and power of microwave-assisted organic synthesis (MAOS). The choice of catalyst and solvent system can be tailored to the specific substrates, but the overarching benefits of speed, efficiency, and scalability remain consistent. For the synthesis of this compound, a microwave-assisted Friedländer reaction between a 2-aminoacetophenone and acetylacetone would be a highly effective strategy.

Table 2: Examples of Microwave-Assisted Protocols for Friedländer Quinoline Synthesis

Chemical Reactivity and Derivatization Strategies of 1 2 Methylquinolin 3 Yl Ethanone

Transformations Involving the Ethanone (B97240) Functional Group

The ethanone group, a methyl ketone attached to the quinoline (B57606) ring, is a versatile handle for a variety of chemical transformations.

Condensation Reactions and Schiff Base Formation

The carbonyl group of 1-(2-methylquinolin-3-yl)ethanone readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.netwjpsonline.comnih.govneliti.com This reaction typically involves the removal of a water molecule and can be catalyzed by acids. neliti.comekb.eg Schiff bases derived from quinoline moieties are of significant interest due to their wide range of biological and pharmacological activities. researchgate.netnih.govneliti.com The general reaction involves the condensation of an aldehyde or ketone with a primary amine. wjpsonline.comnih.gov Schiff bases with aryl substituents are generally more stable and easier to synthesize compared to those with alkyl substituents. wjpsonline.com

For instance, new Schiff base derivatives have been synthesized by condensing 3-formyl-2-quinolinone with various primary amines in ethanol (B145695). ekb.eg Similarly, the reaction of 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde with 2-aminophenol (B121084) yields a Schiff base. neliti.com These reactions highlight the utility of the carbonyl group in building more complex molecular architectures.

Table 1: Examples of Condensation Reactions for Schiff Base Formation

Reactant 1Reactant 2Product TypeReference
3-formyl-2-quinolinonePrimary aminesSchiff base ekb.eg
2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde2-aminophenolSchiff base neliti.com
Aldehyde/KetonePrimary amineSchiff base wjpsonline.comnih.gov

Oxidation and Reduction Reactions

The ethanone functional group can be subjected to both oxidation and reduction. Reduction of the acetyl group to a hydroxyl moiety can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), resulting in the formation of the corresponding alcohol, 1-(2-methylquinolin-3-yl)ethanol. This transformation decreases the electrophilicity of the side chain.

Conversely, oxidation reactions can lead to different products. For example, the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol has been reported to yield anti-α,β-epoxy ketones through a modified Darzen reaction. rsc.org This reaction proceeds under oxidative conditions involving bromination and aldol (B89426) condensation. rsc.org

Haloform Reactions and Carbonyl Derivatives

As a methyl ketone, this compound is susceptible to the haloform reaction. numberanalytics.comwikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a carboxylic acid (2-methylquinoline-3-carboxylic acid) and a haloform (CHX₃, where X is a halogen). wikipedia.orgmasterorganicchemistry.comnih.gov The reaction proceeds via the formation of an enolate, which is then halogenated. numberanalytics.comwikipedia.orgbyjus.com This process is repeated until a trihalomethyl ketone is formed, which is then cleaved by a hydroxide (B78521) ion. numberanalytics.commasterorganicchemistry.com The iodoform (B1672029) test, a specific type of haloform reaction using iodine and sodium hydroxide, can be used as a chemical test for the presence of methyl ketones. wikipedia.orgmasterorganicchemistry.com

Modifications of the Quinoline Ring System

The quinoline ring itself can undergo various modifications, allowing for further derivatization of the parent molecule.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the quinoline ring generally occurs on the benzene (B151609) ring portion, which is more electron-rich than the pyridine (B92270) ring. imperial.ac.ukquimicaorganica.orgyoutube.com The substitution typically takes place at the C5 and C8 positions, as these lead to the most stable Wheland intermediates. imperial.ac.ukquimicaorganica.org The reactivity of quinoline towards electrophiles is lower than that of benzene but higher than that of pyridine. imperial.ac.uk

While the methyl group at the 2-position can be deprotonated to form an anion, facilitating reactions with electrophiles, the corresponding reaction with a methyl group at the 3-position is not as readily observed due to less favorable stabilization of the negative charge. stackexchange.com

Nucleophilic Substitution on Halogenated Derivatives

Introducing halogen atoms onto the quinoline ring opens up pathways for nucleophilic substitution reactions. For instance, halogenated quinoline derivatives can be synthesized and subsequently reacted with various nucleophiles. nih.gov The reactivity of different positions on the quinoline ring towards nucleophiles can vary. For example, in 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group is susceptible to nucleophilic displacement by reagents such as thiourea, hydrazines, and amines, leading to a variety of 4-substituted quinolinones. mdpi.com

The synthesis of 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone has been reported, providing a di-halogenated starting material for further functionalization. nih.gov Nucleophilic substitution reactions on such halogenated derivatives allow for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of compounds accessible from this compound.

Functionalization of the Methyl Group at Position 2

The methyl group at the C2 position of the quinoline ring is a key site for functionalization. While direct C-H activation of this methyl group is a complex process, its reactivity can be influenced by the electronic nature of the quinoline core. The presence of the acetyl group at the C3 position withdraws electron density, potentially modifying the reactivity of the C2-methyl group.

Research has demonstrated various strategies for the functionalization of methyl groups on quinoline rings, often involving oxidation or condensation reactions. For instance, the methyl group can be a precursor for the formation of aldehydes or carboxylic acids under specific oxidative conditions. Furthermore, it can participate in condensation reactions with suitable electrophiles, leading to the extension of the carbon chain at this position. The development of catalytic systems, including those based on transition metals like palladium and copper, has been instrumental in achieving selective C-H functionalization at the C2 position of quinolines, although specific examples starting directly from this compound are part of ongoing research. mdpi.com

Synthesis of Hybrid Compounds Incorporating the this compound Moiety

The this compound core is an excellent building block for the synthesis of more complex hybrid molecules. These strategies typically involve reactions at the acetyl group, which can undergo a variety of transformations to link the quinoline moiety to other heterocyclic systems.

Construction of Pyridine, Thiazole (B1198619), and Pyrazole (B372694) Hybrids

The synthesis of hybrid molecules containing pyridine, thiazole, and pyrazole rings linked to the this compound framework has been an area of active investigation. These heterocyclic systems are known pharmacophores, and their combination with the quinoline scaffold can lead to novel molecular architectures.

Pyridine Hybrids: The acetyl group of this compound can serve as a key synthon in the construction of a pyridine ring. For example, through multicomponent reactions involving an aldehyde and an ammonium (B1175870) source, the acetyl group can participate in the formation of a dihydropyridine (B1217469) ring, which can be subsequently aromatized.

Thiazole Hybrids: The formation of thiazole hybrids often proceeds through the Hantzsch thiazole synthesis. nih.gov This involves the reaction of an α-haloketone, derived from the acetylation of the starting material, with a thioamide. The acetyl group of this compound can be brominated to yield the corresponding α-bromoacetyl derivative, which then serves as the key electrophile for condensation with various thioamides to afford the desired quinolinyl-thiazole hybrids. nih.govcopbela.org

Pyrazole Hybrids: Pyrazole rings can be constructed by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. The acetyl group in this compound can be elaborated to a 1,3-dicarbonyl system, for instance, through Claisen condensation with a suitable ester. The resulting β-diketone can then be cyclized with hydrazine to furnish the pyrazole ring. copbela.org

A variety of these hybrid structures have been synthesized, with the general synthetic strategies outlined in the table below.

Hybrid SystemGeneral Synthetic StrategyKey Intermediate from this compound
Pyridine Multicomponent reaction (e.g., Hantzsch pyridine synthesis)β-Enaminone or related activated methylene (B1212753) compound
Thiazole Hantzsch thiazole synthesisα-Bromoacetylquinoline
Pyrazole Knorr pyrazole synthesis1,3-Diketone

Formation of Quinolinyl Chalcones and Related α,β-Unsaturated Carbonyls

One of the most widely explored derivatization strategies for this compound is its use in the Claisen-Schmidt condensation to form quinolinyl chalcones. scispace.comnih.gov Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of various flavonoids and other heterocyclic compounds.

The reaction involves the base-catalyzed condensation of the methyl ketone of this compound with a variety of aromatic or heteroaromatic aldehydes. scispace.com The choice of aldehyde determines the substitution pattern of the resulting chalcone. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent. scispace.comnih.gov

The resulting quinolinyl chalcones are versatile intermediates themselves and can undergo further transformations, such as cyclization reactions to form pyrazolines, isoxazoles, and other heterocyclic systems. A novel series of unsymmetrical bis-quinolin-3-yl chalcones has been synthesized via a visible light-induced Claisen-Schmidt condensation reaction. nih.gov

Below is a table summarizing representative examples of quinolinyl chalcones synthesized from this compound and various aldehydes.

Aldehyde ReactantResulting Chalcone Structure
Benzaldehyde1-(2-Methylquinolin-3-yl)-3-phenylprop-2-en-1-one
4-Chlorobenzaldehyde3-(4-Chlorophenyl)-1-(2-methylquinolin-3-yl)prop-2-en-1-one
4-Methoxybenzaldehyde3-(4-Methoxyphenyl)-1-(2-methylquinolin-3-yl)prop-2-en-1-one
2-Furaldehyde3-(Furan-2-yl)-1-(2-methylquinolin-3-yl)prop-2-en-1-one
Thiophene-2-carbaldehyde1-(2-Methylquinolin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Synthesis of Epoxy Ketones and Hydroxylated Quinoline Derivatives

The acetyl group of this compound is also a precursor for the synthesis of epoxy ketones and hydroxylated quinoline derivatives.

An efficient one-pot method for the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol has been developed using a modified Darzen reaction. rsc.org This process occurs under oxidative conditions and involves a cascade of bromination, aldol condensation, and subsequent substitution. rsc.org

Furthermore, in the presence of N-bromosuccinimide (NBS) and a base, but without an oxidant, the reaction can lead to the formation of a 3-hydroxylated quinoline product through an unusual rearrangement. rsc.org This highlights the rich and sometimes unexpected reactivity of the this compound scaffold.

The general transformations are summarized below:

Reagents and ConditionsProduct Type
Ethanol, NBS, Oxidant, Baseanti-α,β-Epoxy ketone
Ethanol, NBS, Base (no oxidant)3-Hydroxylated quinoline

Advanced Spectroscopic Characterization and Computational Investigations of 1 2 Methylquinolin 3 Yl Ethanone

Comprehensive Spectroscopic Elucidation Methodologies

The precise structure and electronic nature of 1-(2-Methylquinolin-3-yl)ethanone have been determined through a combination of spectroscopic methods, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For quinoline (B57606) derivatives, ¹H and ¹³C NMR spectra provide definitive information on the substitution patterns and the electronic environment of each nucleus.

In the ¹H NMR spectrum of a related compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, the protons of the two methyl groups appear as singlets at δ 2.32 ppm and δ 2.80 ppm. nih.gov The protons on the benzene (B151609) ring are typically observed in the range of 7-9 ppm. nih.gov The analysis of more complex quinoline structures often requires two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), which helps establish the connectivity between protons within the ring systems. researchgate.net

The ¹³C NMR spectrum provides further structural confirmation. For the aforementioned fluorinated quinoline analog, the methyl carbons resonate at 12.87 ppm and 24.37 ppm, while the carbonyl carbon (C=O) is found at 163.73 ppm. nih.gov These chemical shifts are characteristic of the functional groups present and their positions within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Quinoline Derivative.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (ring) 2.32 (s) 12.87
CH₃ (acetyl) 2.80 (s) 24.37
Aromatic H 7.0-9.0 (m) -
C=O - 163.73

Data is for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate and serves as a representative example. nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mdpi.com The vibrational spectrum is sensitive to bond strengths and molecular geometry. In the case of 1-(2,5-dimethyl-furan-3-yl)-ethanone, a compound with a similar acetyl group, normal coordinate analysis based on DFT calculations has been used to assign vibrational frequencies. researchgate.net

Key vibrational bands for acetyl-substituted heterocycles include the C=O stretching frequency, which is a strong and characteristic absorption. The C-H stretching and bending vibrations of the methyl and aromatic groups also provide valuable structural information. iosrjournals.org For instance, in 2-thiophene carboxylic acid, C-C stretching vibrations are observed in the FTIR spectrum at 1528 and 1352 cm⁻¹. iosrjournals.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. lookchem.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. nih.gov For this compound, the molecular formula is C₁₂H₁₁NO, corresponding to a molecular weight of 185.225 g/mol . lookchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scielo.br This technique is particularly useful for analyzing complex mixtures and identifying individual components. The mass spectrometer fragments the molecule in a characteristic pattern, which can be used for structural elucidation by comparing the fragmentation pattern with spectral libraries like NIST and Wiley. nih.gov The electron ionization (EI) method, typically at 70 eV, is commonly used to generate these fragments. scielo.brnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For molecules with conjugated π systems, such as quinolines, π → π* transitions are common and typically have high molar absorptivities. libretexts.org The presence of non-bonding electrons, for example on the nitrogen atom and the carbonyl oxygen, can also lead to n → π* transitions, which are generally of lower intensity. libretexts.orgyoutube.com The solvent can influence the energy of these transitions, leading to shifts in the absorption maxima. libretexts.org

The electronic spectrum of a biscyanine dye derived from a quinoline derivative has been analyzed to understand the nature of its electronic transitions. researchgate.net In organic molecules, the energy gaps for these transitions correspond to wavelengths in the UV-Vis range. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of a related compound, 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone, has been determined. nih.govnih.gov This analysis revealed that the asymmetric unit contains two independent molecules with similar conformations. nih.govnih.gov A key difference between the two molecules was the torsion angle of the ketone-methyl group relative to the quinoline ring. nih.govnih.gov The crystal packing is stabilized by intermolecular interactions such as C—H⋯O and π–π stacking. nih.govnih.gov

Table 2: Selected Crystallographic Data for 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone.

Parameter Value
Molecular Formula C₁₂H₉Br₂NO
Molecular Weight 343.02
Crystal System Triclinic
Space Group P-1
a (Å) 9.7549 (5)
b (Å) 11.1719 (6)
c (Å) 11.5629 (5)
α (°) 99.043 (4)
β (°) 93.330 (4)
γ (°) 111.733 (5)
Volume (ų) 1146.69 (10)
Z 4

Source: nih.gov

Advanced Spectroscopic Techniques (e.g., Cavity-Enhanced Raman Spectroscopy, White Cell FTIR) for in situ Analysis

While specific applications of cavity-enhanced Raman spectroscopy or White Cell FTIR for this compound are not widely reported, these advanced techniques offer significant potential for in situ analysis. Vibrational spectroscopy, in general, is a valuable tool for bioanalytical and biomonitoring studies, allowing for the evaluation of substances in various biological contexts. mdpi.com These advanced methods could enable real-time monitoring of this compound in complex environments.

Quantum Chemical and Molecular Modeling Approaches

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into the structural, electronic, and spectroscopic properties of molecules. These computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of molecular characteristics that may be difficult or impossible to determine through experimental means alone. For the compound this compound, computational studies can elucidate its electronic structure, reactivity, and vibrational properties, offering a comprehensive molecular-level understanding.

While specific computational studies performed directly on this compound are not extensively detailed in the available literature, the following sections outline the theoretical framework and expected findings based on analyses of closely related quinoline derivatives. These examples serve to illustrate the power of these computational techniques in characterizing the title compound.

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been shown to provide a high degree of accuracy for the analysis of molecular properties such as vibrational frequencies, electronic properties, and thermodynamic characteristics for polyatomic molecules. nanobioletters.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

HOMO-LUMO Energetics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). These orbitals are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For a related quinoline derivative, 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ), DFT calculations determined the HOMO energy to be approximately -6.164 eV and the LUMO energy to be -2.086 eV. researchgate.net This results in an energy gap of 4.078 eV, indicating a stable molecule with a tendency against electron transfer. researchgate.net For this compound, the HOMO would likely be delocalized over the quinoline ring system, while the LUMO might be concentrated around the acetyl group and the adjacent C=C bond of the quinoline ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas with neutral potential.

For this compound, the MEP surface would be expected to show the most negative potential (red) around the oxygen atom of the acetyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atom in the quinoline ring would also exhibit a negative potential. Positive potential regions (blue) would likely be found around the hydrogen atoms, particularly those of the methyl group and the aromatic rings. This visualization helps identify the sites for intermolecular interactions. researchgate.net

Mulliken population analysis is a method for estimating partial atomic charges from the results of computational chemistry calculations. wikipedia.org It partitions the total electron population among the atoms in a molecule, providing insights into the charge distribution and the nature of chemical bonds (ionic vs. covalent). While widely used, Mulliken charges can be sensitive to the choice of basis set. wikipedia.org An alternative, Natural Population Analysis (NPA), derived from Natural Bond Orbital (NBO) theory, often provides a more robust description of electron distribution. uni-rostock.de

In a typical analysis of a quinoline derivative, the most electronegative atoms, such as oxygen and nitrogen, would be expected to carry significant negative Mulliken charges. For instance, in a study of a different heterocyclic system, the oxygen atoms consistently showed the most negative charges. nih.gov In this compound, the carbonyl oxygen (C=O) would have the most negative charge, followed by the quinoline nitrogen. The carbonyl carbon and carbons attached to these electronegative atoms would exhibit positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its interaction with other polar molecules.

Table 1: Illustrative Mulliken Atomic Charges for a Quinoline Derivative

Note: The following data is hypothetical and serves to illustrate the expected charge distribution for this compound based on general principles and data from similar molecules. Actual values require specific DFT calculations.

AtomExpected Mulliken Charge (a.u.)
O (carbonyl)-0.5 to -0.6
N (quinoline)-0.4 to -0.5
C (carbonyl)+0.4 to +0.5
C (quinoline, adjacent to N)+0.3 to +0.4
H (methyl)+0.1 to +0.2

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which correspond closely to the classic Lewis structure representation. uni-rostock.dewikipedia.org A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions, often referred to as hyperconjugation, occur when charge is delocalized from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization is a measure of the interaction's strength. rsc.org

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of global hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

These descriptors, derived from DFT calculations, provide a theoretical framework for comparing the reactivity of different molecules. researchgate.net

Table 2: Illustrative Global Chemical Reactivity Descriptors

Note: This table presents example values based on the HOMO/LUMO energies of the related TMQ molecule researchgate.net to illustrate the calculation of these descriptors. Specific values for this compound would require direct calculation.

ParameterFormulaIllustrative Value (eV)
EHOMO--6.164
ELUMO--2.086
Energy Gap (ΔE)ELUMO - EHOMO4.078
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.125
Global Hardness (η)(ELUMO - EHOMO) / 22.039
Global Softness (S)1 / η0.490
Electrophilicity Index (ω)μ² / (2η)4.173

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By computing the vibrational modes of an optimized molecular geometry, a theoretical spectrum can be generated. There is often a systematic difference between calculated and experimental frequencies, primarily because calculations are typically performed on a single molecule in the gaseous phase, whereas experiments are often conducted on solid or liquid samples where intermolecular interactions are present. To account for this, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

For this compound, DFT calculations would predict the characteristic vibrational modes. Key expected frequencies would include:

C=O stretch: A strong band, typically in the range of 1680-1720 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H stretch (aromatic and methyl): Bands typically above 3000 cm⁻¹ for aromatic C-H and in the 2850-3000 cm⁻¹ range for aliphatic C-H.

C-N stretch: Vibrations within the quinoline ring.

By comparing the computed spectrum with the experimental FTIR spectrum, each absorption band can be assigned to a specific molecular vibration, leading to a complete and detailed characterization of the molecule's vibrational properties. researchgate.net

Thermodynamic Property Predictions

Computational models provide essential insights into the thermodynamic properties of chemical compounds, which are crucial for understanding their behavior and potential applications. For this compound, several key thermodynamic and physicochemical parameters have been predicted through in silico methods. These descriptors help in evaluating the molecule's stability, solubility, and potential interactions in a biological environment.

Key predicted properties include the Polar Surface Area (PSA), which is a determinant of drug transport properties, and the logarithm of the partition coefficient (LogP), which measures lipophilicity. lookchem.com Other important parameters are the number of hydrogen bond donors and acceptors, which influence binding affinity and solubility, and the number of rotatable bonds, which relates to conformational flexibility. lookchem.com The exact mass and complexity of the molecule are also fundamental characteristics determined computationally. lookchem.com

Table 1: Predicted Thermodynamic and Physicochemical Properties of this compound

Property Predicted Value Reference
Polar Surface Area (PSA) 29.96000 Ų lookchem.com
LogP 2.74580 lookchem.com
XLogP3 2.3 lookchem.com
Hydrogen Bond Donor Count 0 lookchem.com
Hydrogen Bond Acceptor Count 2 lookchem.com
Rotatable Bond Count 1 lookchem.com
Exact Mass 185.084063974 Da lookchem.com
Heavy Atom Count 14 lookchem.com

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. While specific molecular docking studies for this compound were not found in the reviewed literature, the extensive research on related quinoline derivatives allows for an informed discussion of its potential interactions and targets.

Quinoline derivatives have been investigated as inhibitors for a wide range of protein targets. For instance, in silico studies of novel quinoline derivatives have identified them as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. rsc.org Docking simulations for these compounds revealed key interactions with catalytic site residues such as Phe-177, Asp-214, and His-279. rsc.org Another area of investigation for quinoline compounds is their potential as protease inhibitors against enzymes like the SARS-CoV-2 main protease (Mpro). nih.gov In these studies, docking results showed that quinoline scaffolds can form stable hydrogen bonds and π-interactions with conserved amino acids like His41, Glu166, and Gln189, which are crucial for enzyme function. nih.gov

A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the binding site of a selected protein target. The analysis would focus on identifying potential ligand-target interactions, such as:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the oxygen atom of the ethanone (B97240) group can act as hydrogen bond acceptors.

π-π Interactions: The aromatic quinoline ring system can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and histidine within the protein's binding pocket. rsc.org

Hydrophobic Interactions: The methyl group and the benzene ring portion of the quinoline structure could form hydrophobic interactions with nonpolar residues in the target protein.

The binding affinity is typically quantified by a docking score, with lower energy values indicating a more stable protein-ligand complex. tandfonline.com Such computational predictions are instrumental in prioritizing compounds for further experimental testing.

Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction through Computational Models

The assessment of drug-likeness and ADMET properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity. These properties for this compound can be evaluated using computational models based on its structure.

Drug-Likeness Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties that influence a compound's absorption and distribution. A compound is considered to have good drug-like properties if it meets most of the following criteria:

Molecular Weight (MW) ≤ 500 g/mol

LogP ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Based on the predicted properties for this compound, it adheres well to Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability.

Table 2: Lipinski's Rule of Five Analysis for this compound

Parameter Value Rule (≤) Adherence Reference
Molecular Weight 185.225 g/mol 500 Yes
LogP 2.74580 5 Yes lookchem.com
Hydrogen Bond Donors 0 5 Yes lookchem.com

ADMET Prediction While a specific, comprehensive ADMET report for this compound is not available in the cited literature, the profile for such a compound would typically be evaluated using platforms like ADMET Predictor or the SwissADME server. ijprajournal.comnih.gov These tools predict a wide range of properties:

Absorption: This includes predictions for intestinal absorption, Caco-2 cell permeability, and whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). nih.govucj.org.ua

Distribution: Key parameters include blood-brain barrier (BBB) penetration and plasma protein binding. For some quinoline derivatives, increased BBB penetration has been noted, which may be a consideration depending on the desired therapeutic target. ucj.org.ua

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), identifying the compound as a potential substrate or inhibitor. ijprajournal.com

Excretion: This involves predicting properties like total clearance.

Toxicity: Computational models can screen for various toxicity risks, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver damage), and cardiotoxicity (e.g., hERG inhibition). ijprajournal.comnih.gov Studies on other quinoline derivatives have suggested that many can be non-carcinogenic and non-hepatotoxic, making them promising leads for further investigation. ijprajournal.com

This in silico profiling helps to flag potential liabilities early, guiding the design and selection of compounds with a higher probability of success in later developmental stages.

Broader Research Applications of 1 2 Methylquinolin 3 Yl Ethanone and Quinoline Frameworks

Applications in Materials Science and Organic Dyes

The rigid, planar structure and electron-rich nature of the quinoline (B57606) ring make it an excellent candidate for incorporation into advanced materials. numberanalytics.com Quinoline derivatives are integral to the development of organic dyes, polymers, and sophisticated materials like metal-organic frameworks (MOFs). numberanalytics.comresearchgate.net

Historically, quinoline-based dyes have been in use since the 19th century, with compounds like pinacyanol and ethyl red iodide being early examples. researchgate.net The photophysical properties of the quinoline nucleus allow for the creation of dyes with specific absorption and emission characteristics. In modern materials science, this has been extended to applications in organic light-emitting diodes (OLEDs) and photovoltaic cells, where quinoline-containing conjugated polymers can play a role in light harvesting and charge transport. numberanalytics.comresearchgate.net

A significant area of contemporary research is the use of quinoline derivatives as building blocks for metal-organic frameworks (MOFs). numberanalytics.comresearchgate.net MOFs are crystalline materials with highly porous structures, created by linking metal ions with organic ligands. The nitrogen atom in the quinoline ring and other potential functional groups can act as coordination sites for metal ions. For instance, research has demonstrated the use of MOFs with Lewis acidic sites, such as those containing Al³⁺, as efficient catalysts in the synthesis of quinoline derivatives themselves, highlighting a synergistic relationship between quinolines and MOF technology. researchgate.net The adaptability of the quinoline structure allows for the fine-tuning of MOF properties for applications in gas storage, separation, and catalysis. numberanalytics.com

Table 1: Applications of Quinoline Frameworks in Materials Science

Application Area Role of Quinoline Framework Examples of Materials/Technologies
Organic Dyes Provides a chromophoric core for vibrant color and specific light absorption/emission. Pinacyanol, Ethyl Red Iodide, Dyes for photovoltaics. researchgate.net
Optoelectronics Forms the backbone of conjugated polymers used in light-emitting and light-harvesting devices. Organic Light-Emitting Diodes (OLEDs), Photovoltaic Cells. numberanalytics.comresearchgate.net

| Metal-Organic Frameworks (MOFs) | Acts as an organic ligand to link metal ions, creating porous structures for various applications. | Catalysts for chemical synthesis, Gas storage and separation materials. numberanalytics.comresearchgate.net |

Role as a Model Compound for Heterocyclic Reaction Mechanism Studies

The synthesis and reactivity of quinoline derivatives are central topics in heterocyclic chemistry. Compounds like 1-(2-methylquinolin-3-yl)ethanone serve as important models for studying the mechanisms of fundamental organic reactions. The presence of multiple reactive sites—the quinoline ring system, the methyl group, and the acetyl group—allows researchers to explore a variety of chemical transformations.

The Friedländer synthesis is a classic and widely studied method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net Variations of this reaction using different substrates and catalysts, including novel catalysts like metal-organic frameworks, are continuously being explored to improve efficiency and yield. researchgate.net The synthesis of this compound itself, for example from substituted 2-aminoacetophenone (B1585202) and active methylene (B1212753) compounds, provides a platform to investigate the influence of various catalysts, such as iron(III) chloride, on reaction outcomes and mechanisms. researchgate.net

Furthermore, the derivatization of the acetyl group in this compound offers a window into reaction dynamics. For example, studies on the oxidative coupling of a related compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, with ethanol (B145695) have been used to develop methods for synthesizing complex structures like anti-α,β-epoxy ketones through a cascade of reactions including bromination and aldol (B89426) condensation. rsc.org Such studies are crucial for understanding reaction pathways and for developing new synthetic methodologies that can be applied to more complex heterocyclic targets.

Table 2: Selected Reaction Studies Involving the Quinoline Framework

Reaction Type Description Relevance to Mechanism Studies
Friedländer Annulation Condensation of a 2-aminoaryl ketone with a β-ketoester or related compound to form the quinoline ring. Used to study catalyst efficiency (e.g., Lewis acids, MOFs) and reaction kinetics. researchgate.net
Oxidative Coupling Reaction of a quinoline derivative with another molecule under oxidative conditions to form a new, more complex product. Elucidates multi-step reaction cascades and potential for unexpected molecular rearrangements. rsc.org

| Catalytic Synthesis | Use of various catalysts (e.g., FeCl₃·6H₂O) to promote quinoline formation under environmentally benign conditions. | Investigates catalyst activity, substrate scope, and development of green chemistry protocols. researchgate.net |

Potential in Agricultural Chemistry and Agrochemical Development

The quinoline scaffold is a "privileged structure" in the discovery of new bioactive molecules, including those with applications in agriculture. scinito.airesearchgate.net The search for novel pesticides and fungicides with improved efficacy and new modes of action is a critical challenge in crop protection, and quinoline derivatives have emerged as a promising class of compounds. nih.govacs.org

Research since the year 2000 has increasingly focused on quinoline derivatives as potential agrochemicals, particularly as fungicides. nih.govacs.org The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. acs.org For instance, modifications at the 2-, 7-, and 8-positions of the quinoline ring have been shown to be particularly important for fungicidal activity, with common additions including amide, trifluoromethyl, and methoxy (B1213986) groups. acs.org

While specific agrochemical activity for this compound is not widely reported, its core structure is representative of the types of molecules investigated in this field. The discovery of commercial pesticides that incorporate the quinoline scaffold underscores the importance of this chemical framework in crop protection. acs.org The ongoing exploration of quinoline derivatives involves synthesizing and screening vast libraries of related compounds to identify leads for new, effective agrochemicals that can help manage crop diseases and pests. researchgate.netingentaconnect.com This systematic approach allows researchers to build structure-activity relationships (SAR), which are critical for designing the next generation of agricultural products. nih.gov

Table 3: Key Compound Names

Compound Name
This compound
1-(2-methyl-4-phenylquinolin-3-yl)ethanone
2-aminoacetophenone
Ethyl red iodide

Conclusion and Future Research Directions for 1 2 Methylquinolin 3 Yl Ethanone

Summary of Key Research Achievements and Knowledge Gaps

Research into 1-(2-Methylquinolin-3-yl)ethanone has yielded several key achievements. Efficient synthetic protocols, such as the Friedländer condensation, have been established, allowing for the accessible production of the core structure. For instance, a one-pot synthesis using inexpensive and environmentally benign FeCl3·6H2O as a catalyst has been reported for the condensation of 2-aminoarylketones and active methylene (B1212753) compounds. researchgate.net The chemical reactivity of the acetyl group and the quinoline (B57606) nucleus has been explored, leading to the synthesis of various derivatives, including pyrazole-containing compounds and α,β-epoxy ketones. rsc.orgresearchgate.net Some of these derivatives have shown promising biological activities, highlighting the potential of the this compound scaffold in medicinal chemistry. researchgate.net

Despite these advances, significant knowledge gaps remain. A comprehensive understanding of the structure-activity relationship (SAR) for its various biological effects is still in its nascent stages. While some derivatives exhibit antimicrobial or other pharmacological activities, the specific molecular targets and mechanisms of action are often not well-elucidated. researchgate.net Furthermore, the exploration of this compound's potential in materials science, such as in the development of novel dyes, sensors, or organic electronics, is largely uncharted territory. There is also a need for more extensive crystallographic studies on a wider range of derivatives to better understand their three-dimensional structures and intermolecular interactions, which can be crucial for rational drug design. nih.gov

Research AreaKey AchievementsIdentified Knowledge Gaps
Synthesis Development of efficient one-pot synthetic methods (e.g., Friedländer synthesis with green catalysts). researchgate.netScalability of current methods for industrial applications; Exploration of more diverse and atom-economical synthetic routes. mdpi.com
Chemical Reactivity Successful derivatization at the acetyl group and the quinoline core to produce novel compounds. rsc.orgresearchgate.netLimited exploration of reactions such as C-H functionalization on the quinoline ring; Understanding of complex rearrangement reactions. rsc.org
Biological Activity Identification of derivatives with antimicrobial and potential anticancer activities. researchgate.netorientjchem.orgLack of in-depth mechanistic studies and target identification; Limited screening against a broader range of biological targets.
Structural Analysis Crystallographic data available for some derivatives, providing insight into molecular conformation. nih.govPaucity of crystallographic data for a wider array of derivatives to establish clear structure-property relationships.

Interdisciplinary Perspectives and Collaborative Research Opportunities

The future development of this compound and its analogues will greatly benefit from interdisciplinary collaboration.

Medicinal Chemistry and Biology: Joint efforts between synthetic chemists and biologists are crucial for a systematic exploration of the therapeutic potential of these compounds. High-throughput screening of a library of this compound derivatives against various cell lines and pathogens could uncover new lead compounds for drug discovery. scienceopen.com Subsequent collaboration on mechanistic studies, including target identification and validation, would be essential. orientjchem.org

Computational Chemistry and Organic Synthesis: Computational chemists can play a vital role in accelerating the design of new derivatives with enhanced properties. Molecular docking and dynamics simulations can predict the binding affinity of novel compounds to specific biological targets, guiding synthetic efforts towards more potent and selective molecules. nih.gov This synergy can reduce the time and resources required for the discovery of new drug candidates.

Materials Science and Chemistry: The quinoline core is known for its interesting photophysical properties. researchgate.net Collaboration with materials scientists could lead to the development of novel functional materials. For instance, derivatives of this compound could be investigated as organic light-emitting diode (OLED) materials, fluorescent probes for chemical sensing, or as components in dye-sensitized solar cells.

Prospective Methodologies and Emerging Technologies in Quinoline Research

Advancements in synthetic methodologies and technologies offer exciting prospects for the future of quinoline research, including the study of this compound.

Modern Synthetic Methods: The application of modern synthetic techniques such as C-H bond functionalization, photoredox catalysis, and flow chemistry can provide more efficient and sustainable routes to novel derivatives. mdpi.comrsc.org These methods allow for the late-stage modification of the quinoline scaffold, enabling the rapid generation of a diverse library of compounds for biological screening. rsc.org Microwave-assisted synthesis has also been shown to improve reaction efficiency and yields for quinoline derivatives. nih.gov

High-Throughput Screening and Automation: The use of automated synthesis platforms and high-throughput screening (HTS) technologies can significantly accelerate the pace of discovery. By combining robotic synthesis with automated biological assays, researchers can rapidly evaluate large numbers of compounds, identifying promising candidates for further development in a fraction of the time required by traditional methods.

Artificial Intelligence and Machine Learning: AI and machine learning are poised to revolutionize drug discovery and materials science. These technologies can be employed to analyze large datasets of chemical structures and biological activities to predict the properties of new, unsynthesized compounds. This can help prioritize synthetic targets and guide the design of molecules with desired characteristics, from therapeutic efficacy to specific material properties. nih.gov

By embracing these interdisciplinary approaches and emerging technologies, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methylquinolin-3-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of quinoline-based ethanones typically involves Friedel-Crafts acylation, where an acyl group is introduced to the quinoline ring. For example, 1-(2-amino-5-methoxyphenyl)ethanone derivatives are synthesized via literature-reported methods involving palladium-catalyzed cross-coupling or acid-mediated cyclization . Optimization includes controlling temperature (e.g., reflux in dry toluene) and using anhydrous solvents to minimize side reactions. Catalysts like Lewis acids (e.g., AlCl₃) may enhance regioselectivity. Reaction progress should be monitored via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methyl group (~2.5 ppm for CH₃ in quinoline) and carbonyl carbon (~200 ppm in ¹³C NMR). Aromatic protons in the quinoline ring appear as multiplets between 7.0–8.5 ppm .
  • IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1680–1720 cm⁻¹. Quinoline ring vibrations (C=C and C=N) occur at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak [M⁺] should match the exact mass (e.g., calculated via high-resolution MS). Fragmentation patterns (e.g., loss of CO from the acetyl group) provide structural clues .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from twinning, disordered solvent molecules, or refinement errors. Use software like SHELXL for robust small-molecule refinement, employing constraints (e.g., rigid-body refinement) for disordered regions . Cross-validate with spectroscopic data (e.g., NMR-derived dihedral angles) and computational geometry optimization (DFT). For high-throughput phasing, combine SHELXC/D/E pipelines with synchrotron data .

Q. What strategies address low regioselectivity during the synthesis of quinoline-ethanone derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -NH₂ or -OMe) to guide acylation to the desired position.
  • Catalytic Systems : Use Pd(OAc)₂ with ligands (e.g., PPh₃) for Suzuki-Miyaura coupling to attach pre-functionalized acetyl groups .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve electrophilic substitution kinetics.
  • Computational Screening : DFT calculations (e.g., Hirshfeld charge analysis) predict reactive sites on the quinoline ring.

Q. How should conflicting thermodynamic data (e.g., melting points, solubility) be reconciled?

  • Methodological Answer :

  • Multi-Method Validation : Compare DSC (melting point), gas chromatography (purity), and XRD (polymorph identification). For example, boiling points of similar ethanones vary by solvent (e.g., 493.2 K in NIST data) .
  • Solubility Studies : Use the Hansen solubility parameters (HSP) to model solvent interactions. Conflicting solubility data may stem from polymorphic forms or hydration states.
  • Phase Diagrams : Construct binary/ternary phase diagrams for crystallization optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.